

Application Notes: Synthesis of Crotonophenone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crotonophenone*

Cat. No.: *B1361547*

[Get Quote](#)

Introduction

The Claisen-Schmidt condensation is a crucial carbon-carbon bond-forming reaction in organic chemistry between an aldehyde or ketone possessing an α -hydrogen and an aromatic carbonyl compound that lacks an α -hydrogen.^[1] This reaction represents a variation of the aldol condensation and is fundamental for the synthesis of α,β -unsaturated ketones, also known as chalcones.^[1] The reaction proceeds via a base-catalyzed mechanism, where an enolate is formed from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the β -hydroxy ketone intermediate readily occurs, driven by the formation of a stable, conjugated system.^[2]

Crotonophenone (1-phenyl-2-buten-1-one) is an α,β -unsaturated ketone with applications in organic synthesis, including the preparation of chalcone derivatives for evaluating antimicrobial activities.^[3] This document provides a detailed protocol for the synthesis of **crotonophenone** through the Claisen-Schmidt condensation of benzaldehyde and propiophenone, utilizing sodium hydroxide as the catalyst.

Reactants and Physical Properties

A summary of the reactants and the final product, along with their relevant physical properties, is presented below.

Compound	Formula	Molar Mass (g/mol)	Density (g/mL)	Boiling Point (°C)	Melting Point (°C)
Benzaldehyde	C ₇ H ₆ O	106.12	1.044	178.1	-26
Propiophenone	C ₉ H ₁₀ O	134.18	1.012	218	18-20
Sodium Hydroxide	NaOH	40.00	2.13	1388	318
Ethanol (95%)	C ₂ H ₅ OH	46.07	~0.81	78	-114
Crotonophenone	C ₁₀ H ₁₀ O	146.19	1.03	225.7[4]	20.5[3]

Experimental Protocol

This protocol details the base-catalyzed condensation of benzaldehyde and propiophenone to synthesize **crotonophenone**.

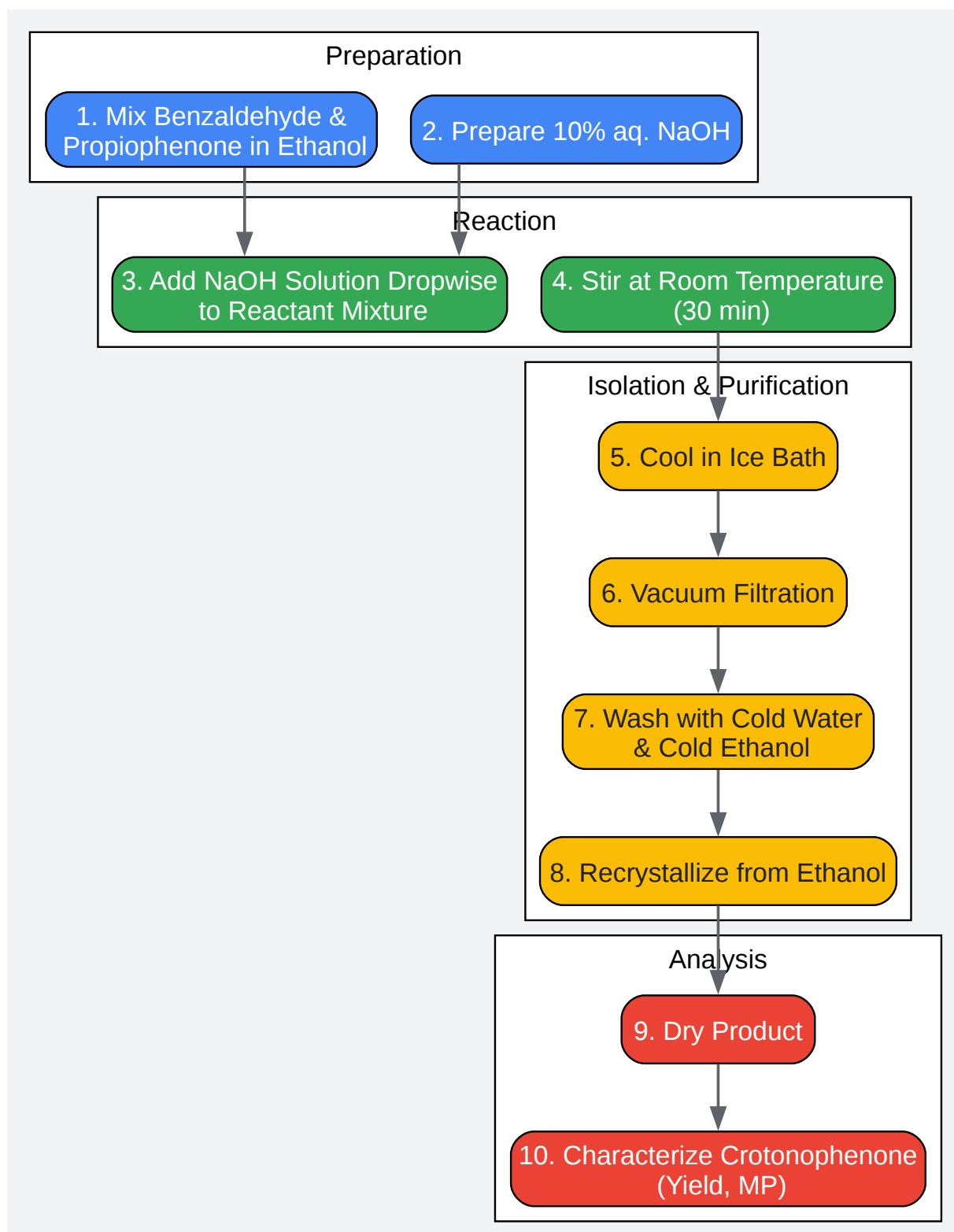
Materials and Equipment:

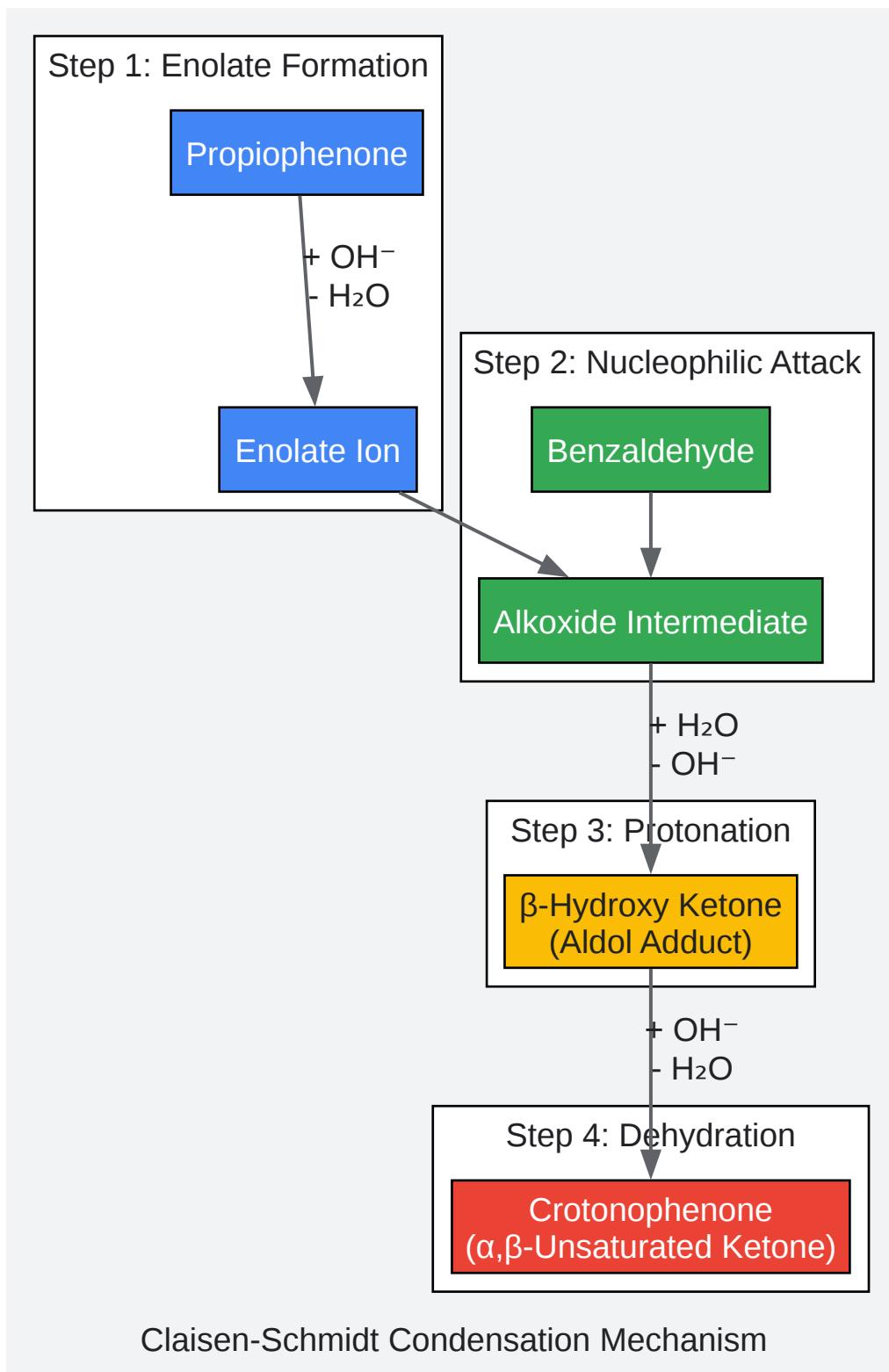
- Benzaldehyde (Reagent Grade)
- Propiophenone (Reagent Grade)
- Sodium Hydroxide (NaOH) pellets
- 95% Ethanol
- Deionized Water
- Ice
- 125 mL Erlenmeyer flask
- Magnetic stirrer and stir bar

- Graduated cylinders (10 mL, 50 mL)
- Beakers
- Buchner funnel and filter paper
- Vacuum flask
- Apparatus for recrystallization
- Melting point apparatus

Procedure:

- Preparation of Reactant Solution:
 - In a 125 mL Erlenmeyer flask, dissolve 5.0 mL of benzaldehyde (approx. 5.22 g, 49.2 mmol) and 6.0 mL of propiophenone (approx. 6.07 g, 45.2 mmol) in 40 mL of 95% ethanol.
 - Place a magnetic stir bar in the flask and begin stirring the solution at room temperature.
- Preparation of Catalyst Solution:
 - In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 2.5 g of NaOH pellets in 25 mL of deionized water. Allow the solution to cool to room temperature.
- Reaction Initiation:
 - Slowly add the 10% NaOH solution dropwise to the stirring ethanolic solution of the carbonyl compounds over a period of 10-15 minutes.
 - A color change to yellow and the formation of a precipitate should be observed.
 - Allow the mixture to stir at room temperature for 30 minutes. The reaction is typically exothermic. If the flask becomes significantly warm, it can be cooled in an ice bath to maintain a temperature around 20-25°C.


- Product Isolation:
 - After the stirring period, cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the product.
 - Collect the crude **crotonophenone** crystals by vacuum filtration using a Buchner funnel.
 - Wash the crystals in the funnel with two portions of 20 mL of cold deionized water to remove any residual NaOH.
 - Follow with a wash using 10 mL of ice-cold 95% ethanol to remove unreacted starting materials.
- Purification and Characterization:
 - Recrystallize the crude product from a minimum amount of hot ethanol.
 - Allow the recrystallized product to dry completely in a desiccator or a vacuum oven.
 - Determine the final mass of the dried **crotonophenone** and calculate the percent yield.
 - Characterize the product by measuring its melting point. The literature value for the melting point of **crotonophenone** is approximately 20.5-21°C.[3][5]


Safety Precautions:

- Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
- Benzaldehyde and propiophenone are irritants. Avoid inhalation and skin contact.
- Ethanol is flammable. Ensure there are no open flames in the vicinity of the experiment.
- All procedures should be performed in a well-ventilated fume hood.

Reaction Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of **crotonophenone** and the detailed reaction mechanism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. 1-PHENYL-2-BUTEN-1-ONE CAS#: 495-41-0 [m.chemicalbook.com]
- 4. Crotonophenone | lookchem [lookchem.com]
- 5. trans-crotonophenone [stenutz.eu]
- To cite this document: BenchChem. [Application Notes: Synthesis of Crotonophenone via Claisen-Schmidt Condensation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361547#claisen-schmidt-condensation-to-produce-crotonophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com